4-Bromo-2-(4-methoxyphenyl)thiazole
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Overview
Description
The compound "4-Bromo-2-(4-methoxyphenyl)thiazole" is a brominated thiazole derivative with a methoxyphenyl substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and the presence of bromine and methoxy groups can significantly influence their chemical properties and reactivity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential behavior and applications of such molecules.
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, which was produced via a one-pot ternary condensation using mercaptoacetic acid, o-vanillin, and dicyandiamide . Similarly, a series of 2-aminothiazole derivatives were synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives . These methods suggest that the synthesis of "4-Bromo-2-(4-methoxyphenyl)thiazole" could potentially be achieved through analogous condensation reactions involving appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, was determined, revealing that the methoxyphenyl groups are nearly perpendicular to the thiazole ring . This information can be extrapolated to predict that "4-Bromo-2-(4-methoxyphenyl)thiazole" may also exhibit a planar thiazole core with substituents oriented to minimize steric hindrance.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with nucleophiles to yield substituted derivatives . The presence of a bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" suggests that it could similarly participate in nucleophilic substitution reactions, potentially leading to a wide range of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For example, the introduction of methoxy groups can affect the molecule's electronic properties and hydrogen bonding potential, as seen in the conformation and tautomerism study of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones . The bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" is likely to increase the compound's density and molecular weight, and it may also impact the compound's reactivity and interaction with other molecules.
Scientific Research Applications
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Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazole compounds have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary widely. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
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Anticancer Activity
- Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole derivatives, have been tested for their anticancer activity .
- The anticancer activity of the synthesized thiazole compounds was tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay in comparison to a standard drug (5-fluorouracil) .
- The specific results or outcomes of these tests are not provided in the source, but it is implied that some of these compounds showed promising results .
Future Directions
Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, continue to be a focus of research due to their potential therapeutic applications . Future research may involve the development of new synthetic methods, exploration of their biological activities, and optimization of their properties for use in various applications .
properties
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWKDJOWYMCTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methoxyphenyl)thiazole |
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